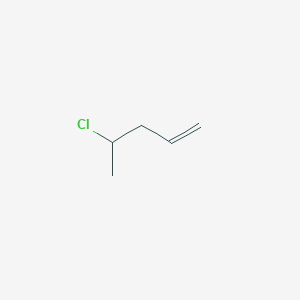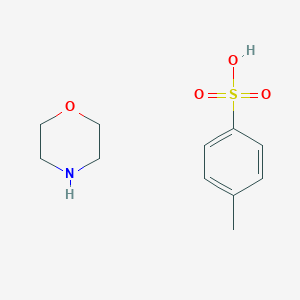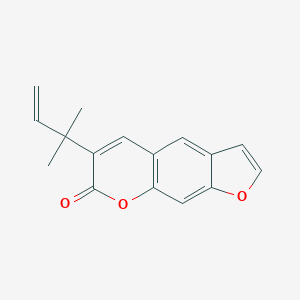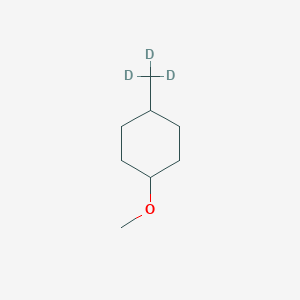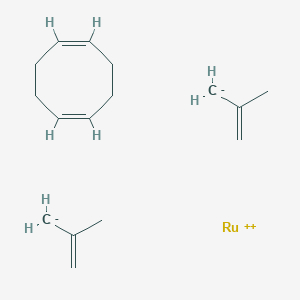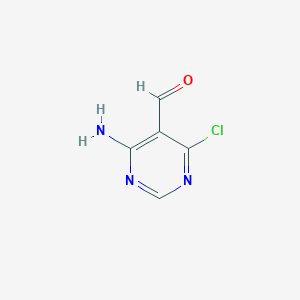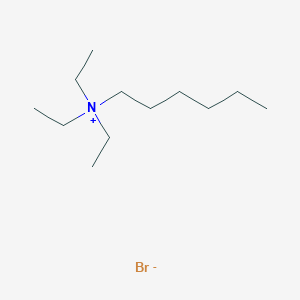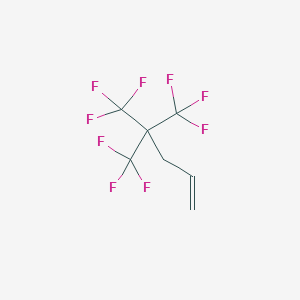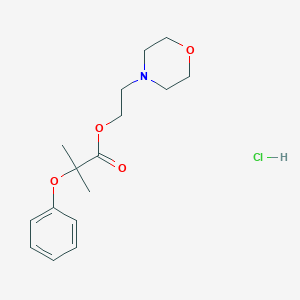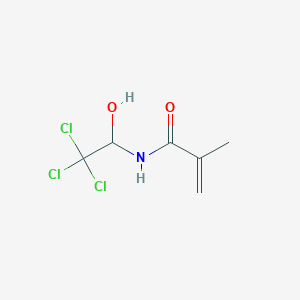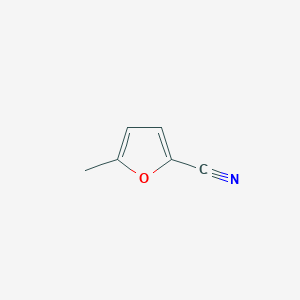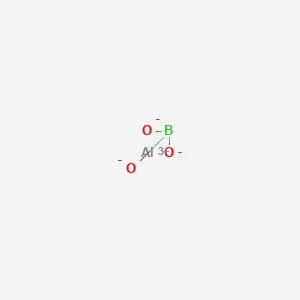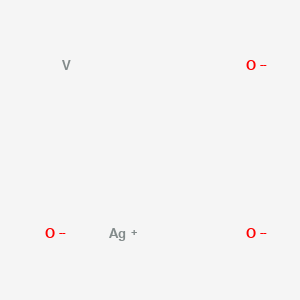
Silver vanadium oxide (Ag3VO4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver vanadium oxide (Ag3VO4) is a promising material that has gained significant attention in the field of electrochemistry. It is a silver-based compound that exhibits excellent electrochemical properties, making it suitable for use in various electrochemical applications.
Mécanisme D'action
The mechanism of action of silver vanadium oxide is based on its electrochemical properties. It exhibits excellent conductivity, which allows for efficient electron transfer. Additionally, it has a high specific surface area, which provides a large active surface for electrochemical reactions. These properties make silver vanadium oxide an excellent electrode material for various electrochemical applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of silver vanadium oxide. However, some studies have shown that it exhibits low toxicity and biocompatibility, making it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using silver vanadium oxide in lab experiments include its high electrochemical activity, low cost, and ease of synthesis. However, its limitations include its low stability in aqueous solutions and its tendency to agglomerate, which can affect its electrochemical performance.
Orientations Futures
There are several future directions for the research and development of silver vanadium oxide. These include the optimization of its synthesis method, the exploration of its potential biomedical applications, and the development of new electrochemical devices based on its unique properties. Additionally, further research is needed to understand its mechanism of action and its potential toxicity.
In conclusion, silver vanadium oxide is a promising material with excellent electrochemical properties. Its unique properties make it suitable for use in various electrochemical applications, including batteries, supercapacitors, and electrochromic devices. Further research is needed to explore its potential biomedical applications and to optimize its synthesis method.
Méthodes De Synthèse
Silver vanadium oxide can be synthesized using various methods, including sol-gel, hydrothermal, and co-precipitation methods. Among these methods, the sol-gel method is the most widely used due to its simplicity and low cost. This method involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Applications De Recherche Scientifique
Silver vanadium oxide has been extensively studied for its electrochemical properties. It has been used as an electrode material in various electrochemical devices, such as batteries, supercapacitors, and electrochromic devices. In addition, it has also been used as a catalyst for the oxidation of organic compounds and as a photocatalyst for the degradation of pollutants.
Propriétés
Numéro CAS |
15124-04-6 |
|---|---|
Nom du produit |
Silver vanadium oxide (Ag3VO4) |
Formule moléculaire |
AgO3V-5 |
Poids moléculaire |
206.808 g/mol |
Nom IUPAC |
silver;oxygen(2-);vanadium |
InChI |
InChI=1S/Ag.3O.V/q+1;3*-2; |
Clé InChI |
MJRROQNRIPWPGY-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[V].[Ag+] |
SMILES canonique |
[O-2].[O-2].[O-2].[V].[Ag+] |
Autres numéros CAS |
15124-04-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



